

# 2-Bromo-3-methylbenzoic acid CAS number

## 53663-39-1

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### Compound of Interest

Compound Name: 2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154

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An In-depth Technical Guide to **2-Bromo-3-methylbenzoic Acid** (CAS No. 53663-39-1)

## Abstract

**2-Bromo-3-methylbenzoic acid**, with CAS number 53663-39-1, is a substituted aromatic carboxylic acid of significant interest in modern organic synthesis. Its unique trifunctional molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring—renders it a highly versatile building block. The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the methyl group allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, characteristic reactivity in pivotal cross-coupling reactions, and its applications in pharmaceutical and material sciences. Detailed experimental procedures and analytical characterization data are included to support researchers in its practical application.

## Physicochemical and Spectroscopic Profile

**2-Bromo-3-methylbenzoic acid** is typically supplied as an off-white or light-yellow to tan crystalline powder.<sup>[1][2]</sup> Its stability under standard laboratory conditions and moderate solubility in common organic solvents contribute to its utility in a variety of reaction setups.<sup>[2]</sup>

Table 1: Physicochemical Properties of **2-Bromo-3-methylbenzoic acid**

Property	Value	Source(s)
CAS Number	53663-39-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	215.04 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-bromo-3-methylbenzoic acid	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	2-Bromo-m-toluic acid, 3-Methyl-2-bromobenzoic acid	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-white to light yellow/tan crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	135-138 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥97-98% (by GC)	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	Store at 0-8°C, keep container well-closed	<a href="#">[2]</a>

## Spectroscopic Data

Definitive structural confirmation is critical. The following data serves as a reference for the analytical characterization of **2-Bromo-3-methylbenzoic acid**.

Table 2: Key Analytical Characterization Data

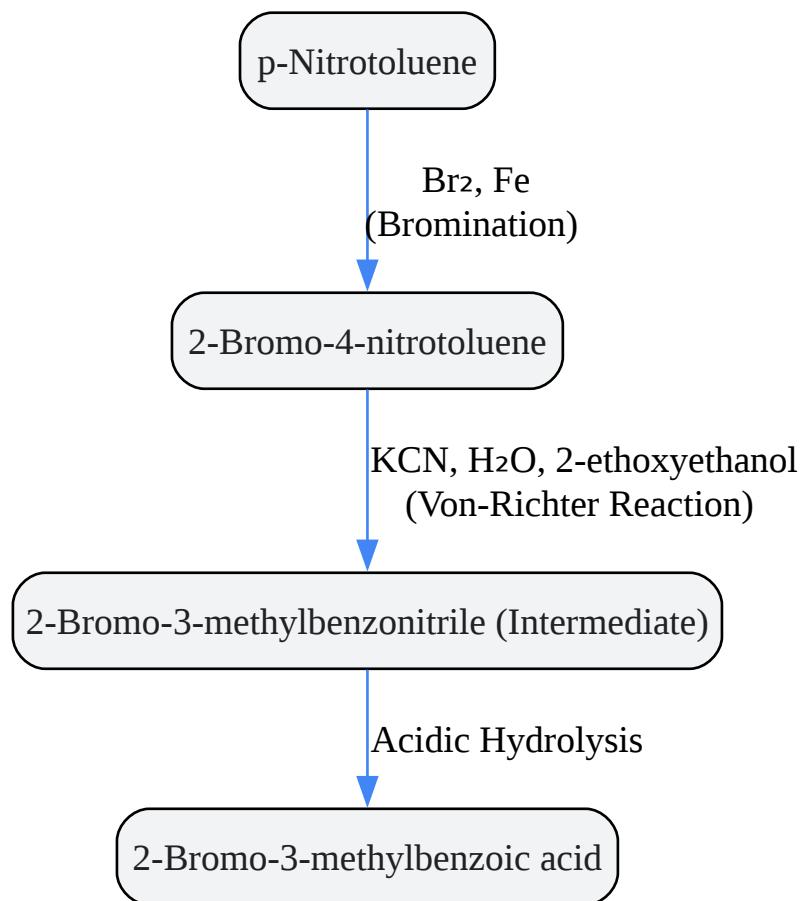
Technique	Data	Interpretation
<sup>1</sup> H NMR	$\delta$ (ppm): 2.49 (3H, s), 7.29 (1H, t, $J=7.6\text{Hz}$ ), 7.42 (1H, d, $J=7.2\text{Hz}$ ), 7.70 (1H, d, $J=7.6\text{Hz}$ ), ~11-13 (1H, br s)	Methyl protons (s at 2.49 ppm). Three distinct aromatic protons. A broad singlet for the carboxylic acid proton.[1]
<sup>13</sup> C NMR	Expected peaks ~170 (C=O), ~140 (C-CH <sub>3</sub> ), ~134 (C-H), ~132 (C-H), ~128 (C-H), ~126 (C-COOH), ~124 (C-Br), ~20 (CH <sub>3</sub> )	Characteristic shifts for the carboxylic acid, aromatic carbons (including quaternary), and the methyl group.[7][8]
IR Spectroscopy	~2500-3300 cm <sup>-1</sup> (broad, O-H stretch), ~1700 cm <sup>-1</sup> (strong, C=O stretch), ~1600 cm <sup>-1</sup> (C=C aromatic stretch), ~700-800 cm <sup>-1</sup> (C-Br stretch)	Confirms the presence of the carboxylic acid dimer hydrogen bonding, carbonyl group, aromatic ring, and carbon-bromine bond.[7][9]
Mass Spectrometry	M <sup>+</sup> and M+2 peaks in ~1:1 ratio	The isotopic signature of bromine ( <sup>79</sup> Br and <sup>81</sup> Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

## Synthesis and Purification Methodologies

The synthesis of **2-Bromo-3-methylbenzoic acid** can be approached through several validated routes. The choice of method often depends on the availability of starting materials and the desired scale.

### Synthesis via Von-Richter Reaction from p-Nitrotoluene

This established multi-step synthesis is documented in *Organic Syntheses*, highlighting its reliability.[10] It proceeds via the bromination of p-nitrotoluene, followed by a Von-Richter reaction where a cyanide ion displaces the nitro group and subsequent hydrolysis yields the desired carboxylic acid.



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Caption: Synthesis pathway from p-Nitrotoluene.

Step-by-Step Protocol:[10]

Part A: Preparation of 2-Bromo-4-nitrotoluene

- In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.
- Heat the mixture to 75–80 °C using a water bath and begin vigorous stirring.
- Add 30.5 ml (0.59 mole) of bromine dropwise over 30 minutes, maintaining the temperature.
- After addition is complete, continue stirring at 75–80 °C for an additional 1.5 hours.

- Pour the hot reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with stirring.
- Decant the supernatant. Wash the solid residue by melting with 250 ml of glacial acetic acid, cooling, and decanting. Repeat with 500 ml of 10% acetic acid and then 500 ml of 1% sodium hydroxide solution.
- Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

#### Part B: Synthesis of **2-Bromo-3-methylbenzoic acid**

- Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.
- In a 5-liter round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.
- Attach a reflux condenser and boil the mixture for 16 hours.
- To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric acid (Caution! HCN evolution).
- The resulting tarry solid is collected by filtration, washed with 50 ml of water, and dried.
- Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°).
- Filter the hot mixture to remove insoluble materials.
- Allow the filtrate to cool to room temperature. The product, **2-bromo-3-methylbenzoic acid**, will crystallize.
- Collect the white, crystalline product by filtration. The typical yield is 7-8% based on the starting p-nitrotoluene, with a melting point of 134–136 °C.

## Synthesis via Sandmeyer Reaction from 2-Amino-3-methylbenzoic Acid

An alternative and often more direct route involves the diazotization of 2-amino-3-methylbenzoic acid followed by a Sandmeyer-type reaction with a bromide source.[\[1\]](#)

Step-by-Step Protocol:[\[1\]](#)

- Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water.
- Cool the mixture in an ice bath.
- Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of ice-cold water, keeping the temperature below 5 °C.
- Stir the mixture in the ice bath for 10 minutes, monitoring the disappearance of the starting material by TLC.
- To this diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.
- Heat the reaction mixture at 50 °C for 3 hours.
- Upon completion, add water to the mixture and collect the resulting precipitate by filtration to yield **2-bromo-3-methylbenzoic acid**.

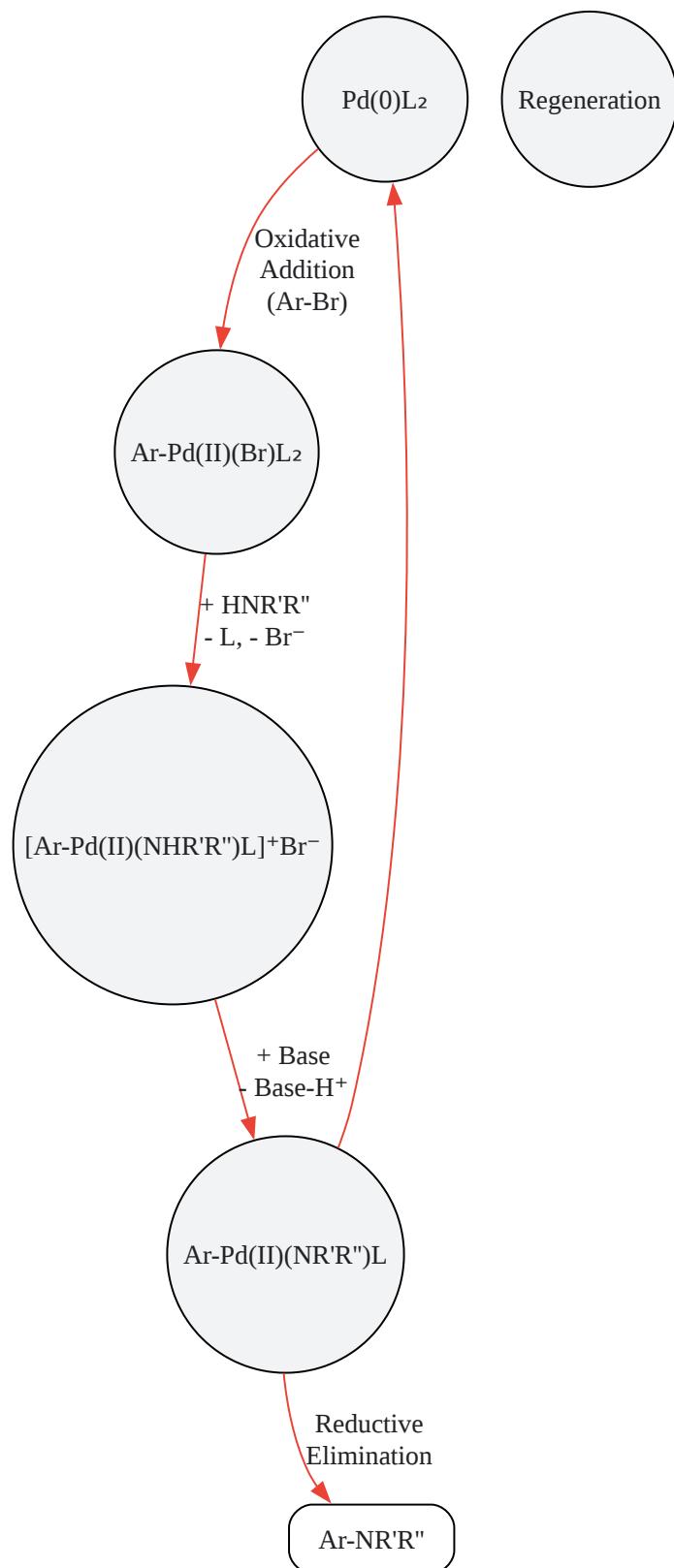
## Chemical Reactivity and Synthetic Applications

The utility of **2-bromo-3-methylbenzoic acid** in drug discovery and material science stems from its capacity to undergo a variety of high-yield transformations, particularly palladium-catalyzed cross-coupling reactions.[\[2\]](#)

## Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[\[11\]](#)[\[12\]](#) **2-Bromo-3-methylbenzoic acid** is an excellent substrate for this reaction, allowing for the synthesis of N-aryl anthranilic acid derivatives, which are common scaffolds in anti-inflammatory drugs.[\[1\]](#)[\[2\]](#)

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[13]



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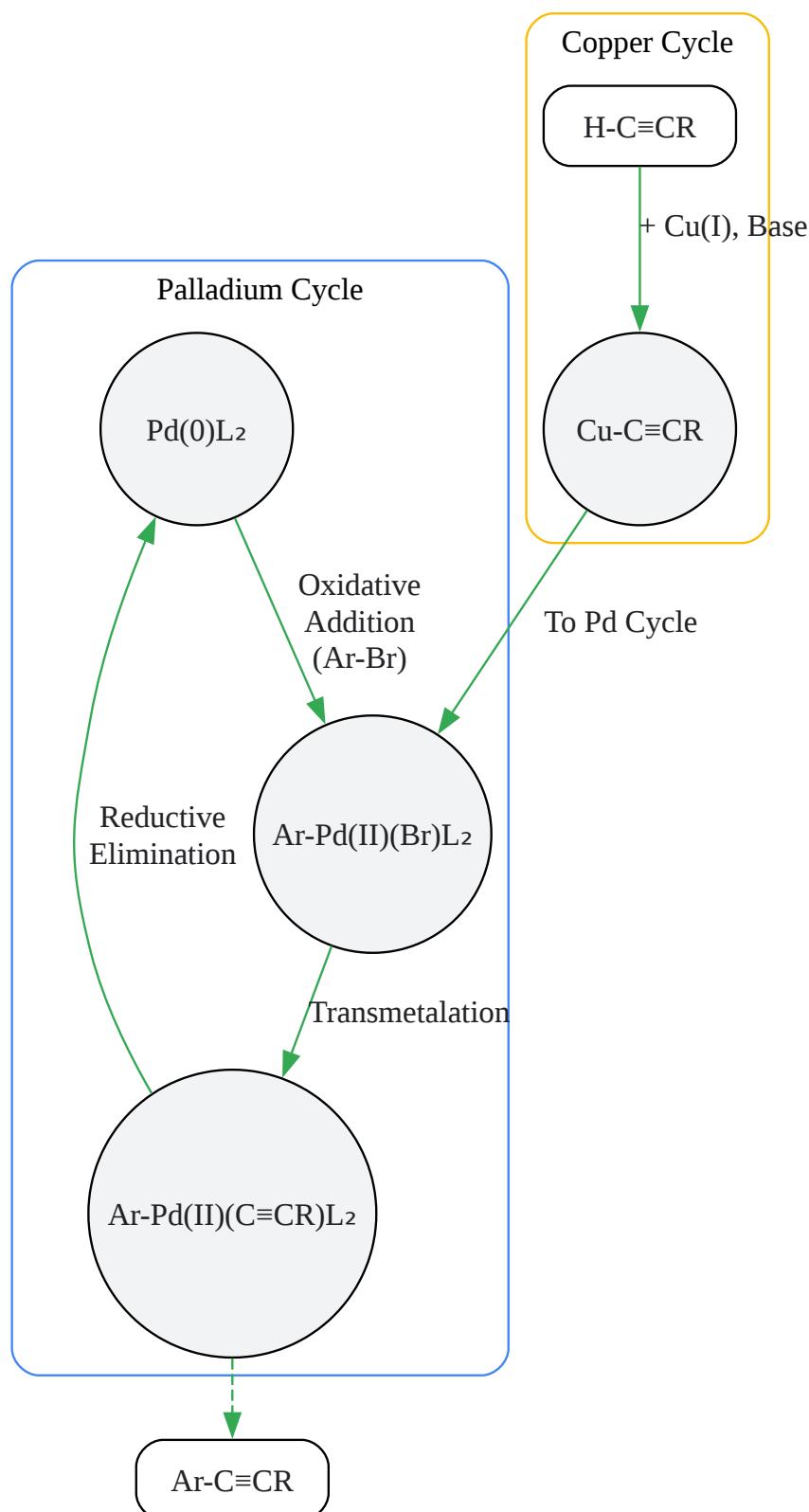
Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Representative Protocol: Synthesis of N-phenyl-3-methylanthranilic acid[1]

- To a reaction vessel, add **2-bromo-3-methylbenzoic acid**, 1.1 equivalents of aniline, a palladium catalyst (e.g., 2 mol%  $\text{Pd}(\text{OAc})_2$  with a suitable phosphine ligand like XPhos), and 2.0 equivalents of a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).
- Add an anhydrous, degassed solvent such as toluene or dioxane.
- Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid to remove excess aniline and base.
- The organic layer is then dried, concentrated, and the product is purified by crystallization or column chromatography.

## Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a  $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$  bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating complex molecular skeletons found in natural products, pharmaceuticals, and organic materials.[16][17] The reaction is co-catalyzed by palladium and copper(I) salts.[14]

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Caption: Catalytic cycles for Sonogashira Coupling.

Representative Protocol:

- Combine **2-bromo-3-methylbenzoic acid**, 1.2 equivalents of a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., 2 mol%  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ), and a copper co-catalyst (e.g., 5 mol%  $\text{CuI}$ ) in a flask.
- Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., 3 equivalents of triethylamine or diisopropylamine).
- Degas the mixture and place it under an inert atmosphere.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
- Work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and purifying the residue by column chromatography.

## Other Applications

- Pharmaceutical Development: This compound serves as a key intermediate in synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Its structure is a precursor for molecules designed to inhibit specific biological targets.
- Material Science: It is used in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and durability.[2]
- Agrochemicals: It is a building block for creating new pesticides, herbicides, and plant growth regulators.[2]

## Safety, Handling, and Storage

As a laboratory chemical, **2-Bromo-3-methylbenzoic acid** requires careful handling.

Table 3: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[5][6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[5][6]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[5][6]

#### Handling and PPE:

- Use in a well-ventilated area or under a chemical fume hood.[18]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
- Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[19]
- Wash hands thoroughly after handling.[20]

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended storage temperature is between 0-8 °C.[2]
- Keep away from strong oxidizing agents and strong bases.[18]

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